Hexakis[(propan-2-yl)sulfanyl]benzene
Description
Hexakis[(propan-2-yl)sulfanyl]benzene is a highly substituted benzene derivative featuring six propan-2-yl sulfanyl (-S-CH(CH₃)₂) groups symmetrically attached to the aromatic core. The bulky, electron-donating propan-2-yl sulfanyl groups confer unique steric and electronic properties, influencing solubility, thermal stability, and molecular packing.
Properties
CAS No. |
74542-72-6 |
|---|---|
Molecular Formula |
C24H42S6 |
Molecular Weight |
523.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis(propan-2-ylsulfanyl)benzene |
InChI |
InChI=1S/C24H42S6/c1-13(2)25-19-20(26-14(3)4)22(28-16(7)8)24(30-18(11)12)23(29-17(9)10)21(19)27-15(5)6/h13-18H,1-12H3 |
InChI Key |
LHDVVAGYPQMRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C(=C(C(=C1SC(C)C)SC(C)C)SC(C)C)SC(C)C)SC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(propan-2-yl)sulfanyl]benzene typically involves the reaction of benzene with propan-2-yl sulfanyl groups under controlled conditions. One common method is the electrophilic aromatic substitution, where benzene reacts with propan-2-yl sulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a sigma complex, followed by the elimination of hydrogen chloride (HCl) to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Hexakis[(propan-2-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert sulfoxides back to sulfides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Hexakis[(propan-2-yl)sulfanyl]benzene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of Hexakis[(propan-2-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s aromatic ring can also participate in π-π interactions with other aromatic systems, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Hexakis(4-bromophenyl)benzene vs. Adamantane-Based Polymers
- Hexakis(4-bromophenyl)benzene forms microporous polymers (e.g., HPOP-2) via Sonogashira coupling, achieving a BET surface area of 742 m²g⁻¹ but degrading thermally at ~280°C .
- Adamantane-based analogs (e.g., 1,3,5,7-tetrakis(4-iodophenyl)adamantane polymers) exhibit lower BET surface areas (~665 m²g⁻¹) but superior thermal stability (degradation at ~340°C) due to the rigid adamantane framework .
- Key Insight : Bulky substituents like propan-2-yl sulfanyl in Hexakis[(propan-2-yl)sulfanyl]benzene may reduce surface area compared to bromophenyl derivatives but enhance thermal stability through steric protection.
Hexakis(phenylthio)benzene and Derivatives
- Hexakis(phenylthio)benzene (3) and hexakis(4-methylphenylthio)benzene (4) serve as references in photophysical studies. Their π-extended naphthylthio analogs (5, 6) show redshifted luminescence due to enhanced π-conjugation .
- This compound : The propan-2-yl groups lack π-extension, likely reducing luminescence intensity compared to naphthylthio derivatives. However, their electron-donating nature could improve solubility and alter charge-transfer dynamics .
Nitrogen-Heterocycle-Functionalized Derivatives
- Hexakis(4-pyridylethynyl)benzene (1) and hexakis(5-pyrimidylethynyl)benzene (2) incorporate nitrogen-rich ethynyl groups, enabling coordination chemistry and electronic tunability .
- Contrast : The propan-2-yl sulfanyl groups in this compound lack coordinative sites but may offer better hydrolytic stability compared to pyridyl/pyrimidyl groups.
Physical and Thermal Properties
Table 1: Comparison of Surface Area and Thermal Stability
- This compound : Expected to exhibit intermediate thermal stability (~300–320°C) due to sulfur’s inherent stability and steric shielding from propan-2-yl groups. Surface area may be lower than bromophenyl analogs due to bulkier substituents.
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